molecular formula C11H13NO5 B14680559 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate CAS No. 38491-33-7

2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate

Cat. No.: B14680559
CAS No.: 38491-33-7
M. Wt: 239.22 g/mol
InChI Key: GASJIPPAORGFPX-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate is an organic compound with a molecular formula of C11H13NO4 It is a derivative of benzoic acid and is characterized by the presence of a hydroxyethyl group and a methylcarbamoyl group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl methylcarbamate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to form an amine.

    Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 2-Carboxyethyl 4-[(methylcarbamoyl)oxy]benzoate.

    Reduction: 2-Hydroxyethyl 4-[(methylamino)oxy]benzoate.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.

    Industry: It is used in the production of polymers and coatings due to its ability to form stable films.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methylcarbamoyl group can interact with enzymes and receptors, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2-hydroxyethyl)carbamoyl]benzoate: Similar structure but with a methyl ester group instead of a hydroxyethyl group.

    Ethyl 4-[(methylcarbamoyl)oxy]benzoate: Similar structure but with an ethyl ester group instead of a hydroxyethyl group.

    2-Hydroxyethyl 4-[(ethylcarbamoyl)oxy]benzoate: Similar structure but with an ethylcarbamoyl group instead of a methylcarbamoyl group.

Uniqueness

2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate is unique due to the presence of both hydroxyethyl and methylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

CAS No.

38491-33-7

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2-hydroxyethyl 4-(methylcarbamoyloxy)benzoate

InChI

InChI=1S/C11H13NO5/c1-12-11(15)17-9-4-2-8(3-5-9)10(14)16-7-6-13/h2-5,13H,6-7H2,1H3,(H,12,15)

InChI Key

GASJIPPAORGFPX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)C(=O)OCCO

Origin of Product

United States

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